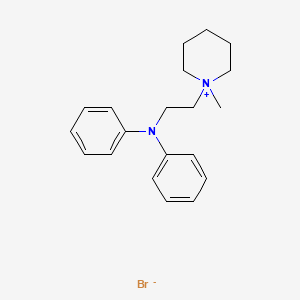
1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide is a quaternary ammonium compound with a unique structure that combines a piperidinium ring with a diphenylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide typically involves the reaction of 1-methylpiperidine with 2-(diphenylamino)ethyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide site, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidinium compounds.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 1-(2-(Diphenylamino)ethyl)-1-methylpiperidinium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.
Molecular Targets and Pathways:
Membrane Proteins: Disruption of membrane proteins can lead to cell death.
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Interaction with cell surface receptors, affecting signal transduction pathways.
相似化合物的比较
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in oral hygiene products for its antimicrobial properties.
Tetraethylammonium Bromide: Known for its use in phase transfer catalysis.
属性
CAS 编号 |
4269-86-7 |
|---|---|
分子式 |
C20H27BrN2 |
分子量 |
375.3 g/mol |
IUPAC 名称 |
N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-N-phenylaniline;bromide |
InChI |
InChI=1S/C20H27N2.BrH/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
InChI 键 |
FAAWZTPRMKWNCL-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















